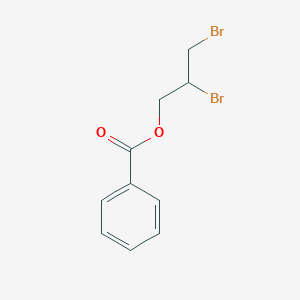

2,3-Dibromopropyl benzoate

描述

Structure

3D Structure

属性

CAS 编号 |

6186-90-9 |

|---|---|

分子式 |

C10H10Br2O2 |

分子量 |

321.99 g/mol |

IUPAC 名称 |

2,3-dibromopropyl benzoate |

InChI |

InChI=1S/C10H10Br2O2/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI 键 |

TZTWVMULLMBDLG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)OCC(CBr)Br |

产品来源 |

United States |

Significance Within Brominated Organic Compounds Research

Brominated organic compounds are a broad class of substances that have found applications in diverse areas, from pharmaceuticals to materials science. The introduction of bromine atoms into an organic molecule can significantly alter its physical, chemical, and biological properties. researchgate.net These compounds are often used as intermediates in synthesis due to the high leaving ability of the bromine atom, which facilitates subsequent chemical transformations. researchgate.net

Within this context, 2,3-dibromopropyl benzoate (B1203000) serves as a subject of study for understanding the effects of bromination on ester-containing molecules. Its structure, featuring a dibrominated propyl chain attached to a benzoate group, makes it a useful model for investigating reaction mechanisms and structure-property relationships in brominated esters.

Scope and Research Objectives for Academic Inquiry Pertaining to 2,3 Dibromopropyl Benzoate

Derivative Synthesis and Functionalization

Preparation of Structurally Related Analogs for Comparative Research

The synthesis of structurally related analogs of this compound is crucial for comparative research, particularly in structure-activity relationship (SAR) studies. These investigations aim to understand how modifications to the chemical structure influence the compound's properties and biological activity. The primary strategies for creating these analogs involve alterations to the benzoic acid moiety or the 2,3-dibromopropyl chain.

General Synthetic Strategies

The preparation of analogs typically follows two main synthetic pathways:

Esterification of Substituted Benzoic Acids: A variety of substituted benzoic acids can be esterified with 2,3-dibromopropan-1-ol to yield a range of analogs with different functional groups on the aromatic ring. Common esterification methods include Fischer-Speier esterification, where the carboxylic acid and alcohol are refluxed in the presence of a strong acid catalyst like sulfuric acid.

Modification of the Propyl Chain: Analogs with variations in the propyl chain can be synthesized by reacting benzoic acid or its derivatives with different substituted propanols or related small molecules. For instance, using alcohols with different halogen patterns or other functional groups allows for the exploration of the role of the dibrominated propyl group.

Analogs with Modified Benzoic Acid Moieties

For example, the synthesis of 4-aminobenzoic acid esters can be achieved through the esterification of 4-aminobenzoic acid. The amino group can be further modified, for instance, by acylation to form amides. The esterification of substituted benzoic acids can be optimized using techniques like sealed-vessel microwave conditions, which can lead to higher yields and shorter reaction times compared to conventional methods.

In one study, a series of benzyloxy-4-oxopyridin benzoate derivatives were synthesized to explore their biological activities. This involved the reaction of various substituted benzoyl chlorides with a hydroxylpropyl-substituted pyridinone. This approach of using different substituted benzoyl chlorides is a versatile method for creating a library of analogs.

The following table summarizes a selection of potential analogs with modifications on the benzoic acid ring and the general synthetic approach.

| Analog Type | General Synthetic Approach | Key Reagents |

| Substituted Benzoates | Fischer esterification of a substituted benzoic acid with 2,3-dibromopropan-1-ol. | Substituted benzoic acid, 2,3-dibromopropan-1-ol, acid catalyst (e.g., H₂SO₄) |

| Aminobenzoates | Esterification of an aminobenzoic acid (e.g., 4-aminobenzoic acid) with 2,3-dibromopropan-1-ol. | Aminobenzoic acid, 2,3-dibromopropan-1-ol, acid catalyst |

| Halogenated Benzoates | Esterification of a halogenated benzoic acid (e.g., 4-bromobenzoic acid) with 2,3-dibromopropan-1-ol. | Halogenated benzoic acid, 2,3-dibromopropan-1-ol, acid catalyst |

Analogs with Modified Propyl Chains

Modifying the 2,3-dibromopropyl portion of the molecule is another important strategy for comparative research. This can involve changing the halogen atoms, their positions, or replacing them with other functional groups.

For instance, the synthesis of tris(2,3-dibromopropyl) phosphate (B84403), a related flame retardant, involves the reaction of phosphorus oxychloride with 2,3-dibromopropanol. google.com A similar approach could be envisioned for the synthesis of benzoate esters with different halogenated propyl chains.

The synthesis of polymers with pendant 2,3-dibromopropyl groups has also been reported, such as the ligation of 2,3-dibromopropyl acrylate (B77674) onto polyethylene (B3416737) films. mdpi.com This highlights the reactivity of the vinyl group in the precursor, which allows for its incorporation into larger structures for material science applications.

The table below outlines potential analogs with variations in the side chain.

| Analog Type | General Synthetic Approach | Key Reagents |

| 2,3-Dichloropropyl Benzoate | Esterification of benzoic acid with 2,3-dichloropropan-1-ol. | Benzoic acid, 2,3-dichloropropan-1-ol, acid catalyst |

| 2-Bromo-2-propenyl Benzoate | Esterification of benzoic acid with 2-bromo-2-propen-1-ol. | Benzoic acid, 2-bromo-2-propen-1-ol, acid catalyst |

| Propargyl Benzoate | Esterification of benzoic acid with propargyl alcohol. | Benzoic acid, propargyl alcohol, acid catalyst |

Detailed Research Findings

Structure-activity relationship studies on related compounds provide insights into which analogs would be of interest. For example, in a study on pyrazole (B372694) derivatives, it was found that lipophilic substituents on an aniline (B41778) moiety significantly improved antibacterial activity. nih.gov Specifically, substitutions with methyl and halogen groups, such as 4-bromo and 3-methyl, resulted in the highest activity. nih.gov This suggests that synthesizing this compound analogs with similar substitutions on the benzoate ring could be a fruitful area for comparative research.

Another study on 2-phenoxybenzamides revealed that the antiplasmodial activity and cytotoxicity were highly dependent on the substitution pattern of the anilino partial structure and the size of the substituents. mdpi.com This underscores the importance of systematic modifications to identify key structural features that govern biological activity.

The synthesis of a library of benzyloxy-4-oxopyridin benzoate derivatives showed that substitutions with chlorine and bromine atoms at the para and meta positions of the benzoate ring increased the inhibitory activity in a β-hematin inhibition assay. nih.gov This provides a clear rationale for preparing halogenated analogs of this compound for comparative analysis.

By systematically preparing and testing these and other analogs, a deeper understanding of the structure-property relationships of this compound can be achieved, which is essential for its evaluation and the development of potentially safer or more effective alternatives in various applications.

Reactivity of the Vicinal Dibromide Functionality

The presence of two bromine atoms on adjacent carbons (a vicinal dibromide) on the propyl group is a key feature determining the molecule's reactivity. This arrangement is susceptible to nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution Mechanisms (e.g., SN1, SN2 pathways)

The carbon-bromine bonds in this compound are polarized, with the carbon atoms bearing a partial positive charge, making them electrophilic and thus targets for nucleophiles. ibchem.com Nucleophilic substitution reactions can proceed via two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com

SN2 Mechanism : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom (the leaving group). ucsd.edu The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, an SN2 reaction would involve a backside attack on one of the brominated carbons. Primary haloalkanes, like the C3 carbon if it is attacked, generally favor the SN2 pathway over tertiary ones. ibchem.com

SN1 Mechanism : This is a two-step process where the leaving group (bromide ion) first departs, forming a carbocation intermediate. ucsd.edu This is the slower, rate-determining step. ucsd.edu The carbocation is then rapidly attacked by a nucleophile. ucsd.edu The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com The stability of the potential carbocation is crucial; tertiary carbocations are more stable and thus favor SN1 reactions more than primary or secondary ones. ibchem.comucsd.edu In the case of this compound, the C2 carbon is secondary, making the formation of a carbocation at this position more favorable than at the primary C3 position.

The choice between SN1 and SN2 pathways is influenced by factors such as the structure of the alkyl halide (primary, secondary, tertiary), the strength of the nucleophile, the nature of the leaving group, and the solvent. ibchem.com

Elimination Reactions (e.g., Dehydrobromination)

Vicinal dihalides like this compound can undergo elimination reactions, most notably dehydrobromination, which is the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene. epa.gov This reaction is typically promoted by a base.

The most common mechanism for dehydrobromination is the E2 (elimination bimolecular) mechanism . This is a concerted process where the base removes a proton, and the leaving group (bromide) departs simultaneously, forming a double bond. rutgers.edu For the E2 reaction to occur efficiently, a specific stereochemical arrangement, typically anti-periplanar, is preferred between the hydrogen being removed and the bromine leaving group. rutgers.edu

In this compound, dehydrobromination could lead to the formation of 2-bromoallyl benzoate or 3-bromoallyl benzoate, depending on which proton and bromide are removed. The presence of strong bases and higher temperatures often favors elimination reactions over substitution. rutgers.edu

Radical Reactions and Their Pathways

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. The carbon-bromine bonds in this compound can be cleaved homolytically by initiators like UV light or radical initiators to form bromine and carbon-centered radicals.

Once formed, these radicals can participate in various pathways:

Hydrogen Abstraction : A radical can abstract a hydrogen atom from another molecule to form a new radical and a stable molecule. nih.govacs.org

Radical Addition : Radicals, particularly those like the hydroxyl radical (•OH), can add across double bonds or to aromatic rings. nih.govacs.org While the parent molecule is saturated, radical-initiated unsaturation via elimination could precede addition.

Displacement/Substitution : A radical can displace another group. For instance, theoretical studies on similar compounds show that chlorine radicals (•Cl) can add to a C-Br site via a replacement mechanism. researchgate.net

Studies on the degradation of brominated flame retardants, which share structural motifs with this compound, indicate that reactions with hydroxyl radicals (•OH) are a significant transformation pathway. researchgate.netindustrialchemicals.gov.au Theoretical calculations on related benzoate compounds show that radical reactions can proceed via both hydrogen abstraction and radical addition to the phenyl ring. nih.govacs.orgresearchgate.net

Reactivity and Transformation of the Ester Linkage

The benzoate ester group provides a second site for chemical reactions, primarily involving nucleophilic acyl substitution at the carbonyl carbon. libretexts.org

Hydrolytic Mechanisms

Ester hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid (benzoic acid) and an alcohol (2,3-dibromopropanol). epa.govepa.gov This reaction can be catalyzed by either acid or base. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This is a common and typically irreversible process that occurs via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The carbonyl group then reforms, expelling the alkoxide (2,3-dibromopropoxide) as the leaving group. libretexts.orgmasterorganicchemistry.com In the final, rapid step, the acidic carboxylic acid protonates the basic alkoxide, resulting in a carboxylate salt and the alcohol. masterorganicchemistry.com This is generally a bimolecular (BAC2) mechanism. epa.gov

Acid-Catalyzed Hydrolysis : This is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which makes the carbonyl carbon more electrophilic. libretexts.orglibretexts.org A weak nucleophile, such as water, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglibretexts.org A proton transfer to the alkoxy group makes it a better leaving group (an alcohol). libretexts.org The carbonyl double bond reforms, eliminating the alcohol and yielding the protonated carboxylic acid, which then loses a proton to regenerate the acid catalyst. libretexts.orglibretexts.org

Table 1: Comparison of Ester Hydrolysis Mechanisms

| Feature | Base-Promoted Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Stoichiometric amount of strong base (e.g., NaOH) masterorganicchemistry.com | Catalytic amount of strong acid (e.g., H₂SO₄) libretexts.org |

| Mechanism | Nucleophilic acyl substitution (BAC2 is common) epa.govmasterorganicchemistry.com | Nucleophilic acyl substitution libretexts.org |

| Key Steps | 1. Nucleophilic attack by OH⁻ 2. Elimination of alkoxide leaving group 3. Deprotonation of carboxylic acid libretexts.org | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcohol leaving group libretexts.org | | Reversibility | Essentially irreversible masterorganicchemistry.com | Reversible equilibrium process scielo.br | | Products | Carboxylate salt and alcohol masterorganicchemistry.com | Carboxylic acid and alcohol libretexts.org |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester (benzyl R'-oate) and 2,3-dibromopropanol. This reaction is also an equilibrium process and is typically catalyzed by either an acid or a base. wikipedia.orgbyjus.com

Base-Catalyzed Transesterification : A base removes a proton from the reactant alcohol, forming a more potent nucleophile, an alkoxide ion. wikipedia.orgbyjus.com This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The original alkoxy group (2,3-dibromopropoxide) is then eliminated, yielding the new ester. byjus.com

Acid-Catalyzed Transesterification : An acid catalyst protonates the carbonyl oxygen of the ester, enhancing its electrophilicity. scielo.brwikipedia.org The reactant alcohol then acts as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate, which, after proton transfers, eliminates the original alcohol (2,3-dibromopropanol) to form the new ester. scielo.brbyjus.com

Driving the equilibrium towards the products is often achieved by using a large excess of the reactant alcohol or by removing one of the products (e.g., the lower-boiling alcohol) as it forms. scielo.brwikipedia.org

Aromatic Reactivity on the Benzoate Ring

The reactivity of the benzoate ring in this compound is governed by the electronic properties of the ester substituent. The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic attack under certain conditions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. However, the ester group (-COOR) on the benzoate ring of this compound significantly influences this reactivity. By withdrawing electron density from the ring, the ester group deactivates it, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). wvu.eduminia.edu.eg This deactivation means that more forceful conditions, such as higher temperatures or stronger catalysts, are generally required to induce substitution. minia.edu.eg

The ester group directs incoming electrophiles primarily to the meta position. This directive effect can be understood by examining the resonance structures of the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction. aiinmr.com When the electrophile attacks the ortho or para positions, one of the resulting resonance structures places a positive charge directly adjacent to the electron-withdrawing carbonyl carbon, which is highly unfavorable. In contrast, attack at the meta position avoids this destabilizing arrangement, making the meta pathway the preferred route. aiinmr.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions would be expected to yield the meta-substituted product. For instance, nitration with a mixture of nitric and sulfuric acids would produce 2,3-dibromopropyl 3-nitrobenzoate. aiinmr.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Stability of Carbocation Intermediate | Expected Product(s) |

| ortho | Destabilized by adjacent positive charge on the carbonyl carbon | Minor or none |

| para | Destabilized by adjacent positive charge on the carbonyl carbon | Minor or none |

| meta | More stable as positive charge is not placed adjacent to the ester group | Major product |

Nucleophilic aromatic substitution (NAS) on an aryl halide or a similarly substituted aromatic ring typically proceeds via an addition-elimination mechanism, known as the SNAr mechanism. libretexts.orguomustansiriyah.edu.iq This reaction is generally difficult for simple aromatic rings but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.orguomustansiriyah.edu.iq

In the case of this compound, the aromatic ring itself does not possess a good leaving group like a halide. The primary substituent is the ester group. While the ester group is electron-withdrawing and deactivates the ring for EAS, it does not, on its own, typically facilitate NAS without a leaving group on the ring. masterorganicchemistry.com For NAS to occur, there would need to be a substituent on the ring that can act as a leaving group, such as a halogen. If, for example, the starting material were a halogenated version, such as 2,3-dibromopropyl 4-chlorobenzoate, the presence of the electron-withdrawing ester group would activate the chlorine atom for displacement by a strong nucleophile. uomustansiriyah.edu.iq

The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. libretexts.org The stability of this complex is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge through resonance. The ester group can help stabilize this intermediate if it is ortho or para to the leaving group. masterorganicchemistry.com

Another potential, though less common, mechanism for NAS involves the formation of a highly reactive benzyne (B1209423) intermediate under conditions of very strong base. uomustansiriyah.edu.iqdalalinstitute.com However, this is less pertinent to the unsubstituted benzoate ring of the title compound.

Table 2: Factors Influencing SNAr Reactivity on a Substituted Benzoate Ring

| Factor | Influence on Reaction Rate | Rationale |

| Electron-withdrawing groups | Increases rate, especially when ortho or para to the leaving group. uomustansiriyah.edu.iq | Stabilizes the negatively charged Meisenheimer intermediate through resonance. libretexts.org |

| Nature of the leaving group | Rate is proportional to the ability of the group to depart (F > Cl > Br > I for activation). | The more electronegative halogen better stabilizes the transition state. |

| Strength of the nucleophile | A more powerful nucleophile generally increases the reaction rate. libretexts.org | The attack of the nucleophile is the rate-determining step. uomustansiriyah.edu.iq |

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of a molecule describes its fate upon exposure to light. This is a critical environmental degradation pathway for many organic compounds. rsc.org The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter (DOM). rsc.org

For this compound, photochemical degradation could involve several pathways. The benzoate moiety itself has been noted to have low photochemical reactivity in some contexts. pcimag.com However, benzoates can also act as photosensitizers, absorbing light and promoting other chemical reactions. uni-regensburg.de

Studies on related brominated flame retardants and esters provide insight into potential degradation mechanisms. For instance, the photodegradation of brominated diphenyl ethers often involves the cleavage of carbon-bromine (C-Br) bonds, which is a likely pathway for the 2,3-dibromopropyl group. researchgate.net The energy from UV light can be sufficient to break these bonds, leading to debromination and the formation of radical species.

The degradation of phthalate (B1215562) esters, which share the benzoate ester structural feature, under UV irradiation has been shown to produce byproducts like butyl benzoate and benzoic acid through cleavage of the ester linkage. frontiersin.org A similar pathway for this compound would lead to the formation of benzoic acid and 2,3-dibromo-1-propanol (B41173). Further degradation of the dibromopropanol portion would be expected.

The presence of dissolved organic matter and other water constituents can significantly influence the rate and pathway of photodegradation. rsc.org For example, DOM can act as a photosensitizer, generating reactive oxygen species like hydroxyl radicals that attack the molecule, but it can also have a light-screening effect, slowing down direct photolysis. rsc.org Research on the photodegradation of a similar compound, 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE), highlights the important role of dissolved organic matter and chloride ions in its transformation in natural waters. researchgate.net

Table 3: Potential Photodegradation Products of this compound

| Degradation Pathway | Initial Step | Potential Products |

| C-Br Bond Cleavage | Homolytic fission of a carbon-bromine bond | Monobrominated propyl benzoate radicals, HBr |

| Ester Hydrolysis | Cleavage of the ester C-O bond | Benzoic acid, 2,3-Dibromo-1-propanol |

| Aromatic Ring Reactions | Attack by hydroxyl radicals (indirect photolysis) | Hydroxylated benzoic acid derivatives |

| Combined Pathways | Multiple degradation steps occurring sequentially | Smaller, more oxidized fragments |

Advanced Spectroscopic Characterization and Structural Analysis of 2,3 Dibromopropyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete picture of the atomic framework can be assembled.

The ¹H NMR spectrum of 2,3-Dibromopropyl benzoate (B1203000) is expected to show distinct signals corresponding to the protons of the benzoate aromatic ring and the 2,3-dibromopropyl chain. The aromatic protons typically appear in the downfield region (δ 7.4-8.1 ppm), with their specific shifts and splitting patterns dictated by their position relative to the electron-withdrawing ester group. The protons on the propyl chain are found in the more upfield region, with their chemical shifts influenced by the adjacent bromine atoms and the ester oxygen.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield (around 165 ppm). The aromatic carbons resonate in the δ 128-134 ppm range, while the carbons of the propyl chain, being attached to electronegative bromine atoms, appear in the δ 30-70 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2,3-Dibromopropyl Benzoate

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzoyl C=O | - | ~166 |

| Benzoyl C1 | - | ~130 |

| Benzoyl C2, C6 | ~8.0-8.1 (d) | ~129.5 |

| Benzoyl C3, C5 | ~7.4-7.5 (t) | ~128.4 |

| Benzoyl C4 | ~7.5-7.6 (t) | ~133.0 |

| O-CH₂ | ~4.5-4.7 (m) | ~66-68 |

| CH-Br | ~4.4-4.6 (m) | ~45-50 |

| CH₂-Br | ~3.7-3.9 (m) | ~30-35 |

Note: Predicted values are based on data from analogous structures such as benzyl (B1604629) benzoate and other brominated compounds. rsc.orgchemicalbook.comresearchgate.net Actual experimental values may vary.

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential. scribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the propyl chain (O-CH₂-CHBr-CH₂Br), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduemerypharma.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the propyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. scribd.comsdsu.edu Key correlations for structural confirmation would include the coupling from the protons of the O-CH₂ group to the carbonyl carbon (C=O) of the benzoate group, and from the aromatic protons to the various carbons within the benzene (B151609) ring. redalyc.org These correlations firmly establish the link between the benzoate and the dibromopropyl moieties.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns under ionization. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.govnih.gov For this compound (C₁₀H₁₀Br₂O₂), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This precise mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in predictable ways, creating a unique fingerprint. libretexts.orglibretexts.org A key feature in the mass spectrum of this compound is the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and 49.5%, respectively). docbrown.info This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which appear as pairs of peaks (M, M+2) with a roughly 1:1 intensity ratio, or triplets (M, M+2, M+4) with a ~1:2:1 ratio for fragments containing two bromine atoms.

Expected fragmentation pathways include:

Formation of the benzoyl cation: A very common fragmentation for benzoate esters is the cleavage of the ester bond to form the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Loss of a bromine atom: Fragmentation can occur through the loss of a bromine radical (·Br) from the molecular ion, leading to a fragment at [M-Br]⁺.

Cleavage of the propyl chain: Alpha-cleavage next to the bromine atoms or the ester oxygen can lead to various smaller fragments. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Notes |

|---|---|---|

| 328/330/332 | [C₁₀H₁₀Br₂O₂]⁺ | Molecular ion peak cluster (ratio ~1:2:1) |

| 249/251 | [C₁₀H₁₀BrO₂]⁺ | Loss of one Br atom |

| 199/201 | [C₃H₅Br₂]⁺ | Dibromopropyl cation |

| 121 | [C₆H₅CO₂H₂]⁺ | Protonated benzoic acid |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (often the base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The presence of bromine isotopes will cause characteristic peak patterns for bromine-containing fragments. docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's chemical bonds. unizar-csic.es The resulting spectra provide a characteristic "fingerprint" that is highly useful for identifying the functional groups present. docbrown.info

For this compound, the key functional groups are the ester, the aromatic ring, and the carbon-bromine bonds.

Ester Group: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch is expected in the IR spectrum around 1720-1730 cm⁻¹. The C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the ring usually produce several bands in the 1450-1600 cm⁻¹ region.

Alkyl and C-Br Groups: The C-H stretching of the propyl chain's CH₂ and CH groups will appear just below 3000 cm⁻¹. The C-Br stretching vibrations are found at lower frequencies, typically in the fingerprint region between 500 and 700 cm⁻¹, which can help confirm the presence of the halogen atoms. sci-hub.se

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, non-polar or symmetric bonds often produce stronger Raman signals. For instance, the symmetric breathing mode of the benzene ring is often prominent in the Raman spectrum. mdpi.comresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 (weak-medium) | 3000-3100 (strong) |

| Alkyl C-H | Stretch | 2850-2960 (medium) | 2850-2960 (medium) |

| Ester C=O | Stretch | 1720-1730 (strong) | 1720-1730 (weak) |

| Aromatic C=C | Stretch | 1450-1600 (medium, multiple bands) | 1580-1610 (strong) |

| Ester C-O | Stretch | 1100-1300 (strong) | 1100-1300 (weak) |

| C-Br | Stretch | 500-700 (medium-strong) | 500-700 (strong) |

Note: Frequencies are approximate and based on general spectroscopic correlation tables and data from similar compounds. docbrown.infobeilstein-journals.orgresearchgate.net

Computational and Theoretical Investigations of 2,3 Dibromopropyl Benzoate

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the flexibility of a molecule are crucial determinants of its physical and chemical behavior. Computational methods allow for a detailed exploration of the molecular structure and conformational landscape of 2,3-Dibromopropyl benzoate (B1203000).

The precise arrangement of atoms in a molecule can be determined through geometry optimization, a computational process that seeks the lowest energy structure. For organic molecules like 2,3-Dibromopropyl benzoate, Density Functional Theory (DFT) and ab initio methods are standard approaches for obtaining accurate optimized geometries.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have been successfully used to calculate the geometries of similar molecules like propyl-para-hydroxybenzoate. researchgate.net For this compound, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry would reveal the spatial relationship between the benzene (B151609) ring, the ester group, and the dibrominated propyl chain. It is expected that the geometry of the benzoate group would be largely planar, while the propyl chain would adopt a staggered conformation to minimize steric hindrance between the bulky bromine atoms and the rest of the molecule.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can also be employed for high-accuracy geometry optimizations. While computationally more demanding, they can provide benchmark data for comparison with DFT results.

Table 1: Predicted Structural Parameters for this compound (Analogous to Propyl-para-hydroxybenzoate) (Note: These are hypothetical values based on typical bond lengths and angles and data from similar structures. Actual calculated values may vary.)

| Parameter | Predicted Value |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| O-C (propyl) bond length | ~1.45 Å |

| C-Br bond lengths | ~1.94 Å |

| C-C-C bond angle (propyl) | ~112° |

| O-C=O bond angle | ~125° |

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements known as conformers or rotational isomers. The study of the conformational preferences is essential for understanding the molecule's flexibility and its interactions in various environments.

Theoretical conformational analysis of substituted phenylbenzoates has shown that molecules with a phenyl benzoate moiety are rather flexible. scispace.com For this compound, key dihedral angles that would define its conformation include the rotation around the C-O bond of the ester linkage and the C-C bonds within the propyl chain.

By systematically varying these dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the peaks represent transition states between them. Such an analysis for this compound would likely reveal several low-energy conformers, with the most stable one being an extended conformation that minimizes steric clashes between the bulky substituents. The energy barriers between these conformers would provide information about the molecule's flexibility at different temperatures.

Electronic Structure and Quantum Chemical Properties

The arrangement of electrons in a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations provide a detailed picture of the electronic structure of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoate group, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing dibromopropyl moiety. The presence of the electronegative bromine atoms is expected to lower the energy of the LUMO, potentially resulting in a moderate HOMO-LUMO gap.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Property | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily influenced by the benzoate ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the presence of electronegative bromine atoms. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be moderate, reflecting a balance between the stable aromatic ring and the reactive alkyl halide portion. |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. nih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl group, making them likely sites for interaction with electrophiles. The hydrogen atoms of the benzene ring and the propyl chain would exhibit positive potential. The presence of the highly electronegative bromine atoms would lead to a region of positive electrostatic potential, known as a "sigma-hole," on the outermost portion of the bromine atoms along the C-Br bond axis. researchgate.net This positive region makes the bromine atoms susceptible to interactions with nucleophiles, a phenomenon known as halogen bonding. nih.govrsc.org

Simulations of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for the in-silico investigation of chemical reactions, offering insights into their mechanisms, kinetics, and thermodynamics. For this compound, while specific studies are not prevalent in the literature, the reaction pathways can be modeled using well-established theoretical methods such as Density Functional Theory (DFT). These simulations are crucial for understanding the molecule's stability and reactivity.

Theoretical Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical transformations can be predicted by mapping the potential energy surface of the reacting system. Computational models can identify the most likely sites for nucleophilic or electrophilic attack, as well as predict the stereochemical and regiochemical outcomes of reactions. For instance, in a dehydrobromination reaction, theoretical calculations can determine which of the two bromine atoms is more likely to be eliminated and whether the reaction will proceed via an E1 or E2 mechanism.

Key aspects that can be analyzed include:

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO location suggests the site of electrophilic attack, while the LUMO location indicates the site for nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Transition State Searching: Algorithms can locate the transition state structures connecting reactants to products. The geometry and energy of these transition states are fundamental to understanding the reaction's feasibility and selectivity.

Kinetic and Thermodynamic Parameters of Chemical Transformations

Once the reaction pathways and transition states are identified, a wealth of kinetic and thermodynamic data can be calculated. These parameters provide a quantitative understanding of the reaction's dynamics.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): Indicates whether a reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction under constant temperature and pressure.

Entropy of Reaction (ΔS): Measures the change in disorder of the system during the reaction.

Kinetic Parameters:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

Rate Constants (k): Can be estimated using transition state theory, providing a measure of the reaction speed.

These parameters are typically calculated at different temperatures to assess the thermal effects on the reaction. A hypothetical set of calculated parameters for a substitution reaction of this compound is presented in the table below.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 110 | kJ/mol |

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 95 | kJ/mol |

| Entropy of Activation (ΔS‡) | -50 | J/(mol·K) |

Spectroscopic Property Prediction (e.g., Simulated NMR, IR, UV-Vis spectra)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. DFT and Time-Dependent DFT (TD-DFT) are standard methods for simulating NMR, IR, and UV-Vis spectra.

Simulated NMR Spectra:

The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts are crucial for assigning peaks in experimental spectra and confirming the molecular structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.4 - 8.1 | 128 - 134 |

| CH₂Br Proton | 3.8 - 4.0 | 35 - 40 |

| CHBr Proton | 4.5 - 4.7 | 50 - 55 |

| CH₂O Protons | 4.3 - 4.5 | 65 - 70 |

| Carbonyl Carbon | - | 165 - 170 |

Simulated IR Spectra:

The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The simulated spectrum helps in assigning the vibrational modes of the functional groups present in this compound, such as the C=O stretch of the ester, the C-Br stretches, and the aromatic C-H bends.

Simulated UV-Vis Spectra:

TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, the predicted spectrum would likely show absorptions in the UV region due to π → π* transitions in the benzene ring and n → π* transitions associated with the carbonyl group of the ester.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~230 | High |

| n → π | ~275 | Low |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Computational analysis of these interactions is key to understanding the crystal packing and predicting the crystal structure of this compound.

The presence of bromine atoms and the aromatic ring in the molecule suggests that several types of non-covalent interactions will be significant:

Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carbonyl group.

Hydrogen Bonding: Weak C-H···O and C-H···Br hydrogen bonds are expected to play a role in stabilizing the crystal lattice.

π-π Stacking: The aromatic benzoate rings can stack on top of each other, contributing to the cohesive energy of the crystal.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified. The analysis can also generate 2D fingerprint plots that provide a quantitative summary of the different types of interactions present in the crystal structure. For brominated compounds, Hirshfeld analysis often reveals significant contributions from Br···H, Br···Br, and Br···C contacts.

Environmental Transformation and Degradation Pathways of 2,3 Dibromopropyl Benzoate

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with water, sunlight, and atmospheric oxidants.

In aquatic environments, the primary abiotic degradation pathway for 2,3-Dibromopropyl benzoate (B1203000) is the hydrolysis of its ester bond. This reaction involves the cleavage of the bond between the carbonyl carbon and the oxygen of the propyl group, yielding benzoic acid and 2,3-dibromo-1-propanol (B41173).

Table 1: Hydrolysis Half-Life Data for Structurally Related Benzoate Esters

| Compound | Conditions | Half-Life (t½) |

|---|---|---|

| Ethyl benzoate | pH 7, 25°C | 1.7 years |

| Methyl benzoate | Rat Plasma | 36 min |

| Ethyl 4-bromobenzoate (B14158574) | Rat Liver Microsomes | 10 min |

Note: Data for methyl benzoate and ethyl 4-bromobenzoate are from biological matrices but illustrate the relative lability of the ester bond.

Photodegradation, initiated by the absorption of solar radiation, is another critical pathway for the transformation of 2,3-Dibromopropyl benzoate in the environment, particularly in surface waters and the atmosphere. The primary mechanisms include photolysis, the direct cleavage of chemical bonds by light energy, and photooxidation, involving reactions with photochemically generated reactive species like hydroxyl radicals.

For brominated compounds, a key photolytic pathway is the cleavage of the carbon-bromine (C-Br) bond, which is weaker than C-H or C-C bonds. This process, known as debromination, results in the formation of less halogenated, and often more mobile, degradation products. Studies on other brominated flame retardants containing the 2,3-dibromopropyl moiety, such as 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE), have shown that phototransformation is a significant fate process. nih.gov The estimated environmental half-lives for some novel brominated flame retardants under solar irradiation range from 1.5 to 12.0 days in summer, indicating that photodegradation can be a relatively rapid process. nih.gov

The potential photodegradation pathways for this compound include:

Homolytic cleavage of the C-Br bonds on the propyl group, leading to sequential debromination.

Cleavage of the ester bond , breaking the molecule into benzoate and dibromopropyl fragments.

Reactions on the aromatic ring , although this is generally less favorable than C-Br bond cleavage.

If this compound partitions into the atmosphere due to its volatility, its primary degradation pathway will be reaction with gas-phase oxidants, most importantly the hydroxyl radical (•OH). The •OH radical is highly reactive and initiates the degradation of most organic compounds in the troposphere.

The reaction can proceed through two main mechanisms:

Hydrogen abstraction: The •OH radical can abstract a hydrogen atom from the aliphatic propyl chain.

•OH addition: The •OH radical can add to the aromatic benzene (B151609) ring, forming a hydroxycyclohexadienyl-type radical.

Studies on the reaction of •OH radicals with benzoic acid, a key hydrolysis product, show that addition to the aromatic ring is the dominant pathway. rsc.orgresearchgate.net For the parent compound, both pathways are plausible. The resulting radical intermediates would then react further with atmospheric oxygen (O2) to form peroxy radicals, leading to a cascade of reactions that ultimately break down the molecule into smaller, more oxidized products such as aldehydes, carboxylic acids, and eventually carbon dioxide. The atmospheric lifetime of such compounds is typically on the order of hours to days, depending on the concentration of •OH radicals and the specific reaction rate constant.

Biotic Degradation Processes

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial process for the ultimate removal of organic pollutants from soil and sediment.

The biodegradation of this compound in soil and sediment is expected to proceed in a stepwise manner. The initial and often rate-limiting step is the enzymatic hydrolysis of the ester bond by microbial esterases. This breaks the parent molecule into its two constituent parts: benzoic acid and 2,3-dibromo-1-propanol.

The fates of these two products then diverge significantly:

Benzoic Acid: As a common natural product and metabolic intermediate, benzoic acid is readily biodegradable under both aerobic and anaerobic conditions by a wide variety of microorganisms. frontiersin.org

2,3-dibromo-1-propanol: Halogenated aliphatic compounds are generally more resistant to biodegradation than their non-halogenated counterparts. The degradation of this moiety is expected to be slower and may require specific microbial populations capable of dehalogenation. Studies on other brominated compounds have shown that their biodegradation often occurs via co-metabolism, where the microbes consume a different primary substrate for growth while fortuitously degrading the brominated compound. mdpi.com Therefore, the 2,3-dibromo-1-propanol portion is expected to be more persistent in the environment than the benzoate portion.

The microbial transformation of this compound follows the pathways established for its hydrolysis products.

Benzoic Acid Degradation:

Aerobic Pathway: Under aerobic conditions, bacteria typically initiate the degradation of benzoate by using dioxygenase enzymes to hydroxylate the aromatic ring, forming catechol. nih.gov The catechol ring is then cleaved by other dioxygenases (either through ortho or meta cleavage), opening the ring and forming aliphatic dicarboxylic acids. These intermediates, such as succinyl-CoA and acetyl-CoA, are then funneled into the central metabolic pathways of the cell (e.g., the Krebs cycle) and mineralized to CO2 and water. nih.govethz.ch

Anaerobic Pathway: In the absence of oxygen, the degradation strategy is different. Benzoate is first activated by ligation to coenzyme A (CoA) to form benzoyl-CoA. nih.gov The aromatic ring of benzoyl-CoA is then dearomatized through reduction, followed by hydrolytic ring cleavage and a series of reactions akin to β-oxidation, ultimately breaking the carbon skeleton down into central metabolites. nih.govarizona.edu

2,3-dibromo-1-propanol Transformation: The microbial transformation of the brominated alcohol is less defined. The key step is enzymatic dehalogenation, the removal of the bromine atoms. This can occur through several mechanisms, including:

Oxidative dehalogenation: Monooxygenase or dioxygenase enzymes can attack the molecule, leading to the eventual displacement of a bromide ion.

Hydrolytic dehalogenation: Halohydrin dehalogenases can replace a bromine atom with a hydroxyl group from water.

Reductive dehalogenation: Under anaerobic conditions, the C-Br bond can be cleaved by using it as an electron acceptor.

Once dehalogenated, the resulting propanetriol (glycerol) or other non-halogenated C3 intermediates are readily metabolized by common microbial pathways.

Identification of Metabolites and Persistent Transformation Products

No studies identifying the metabolites or persistent transformation products of this compound were found in the search results. Research in this area has focused on other brominated compounds, and this information cannot be extrapolated to the target compound.

Environmental Fate Modeling and Persistence Assessment

Estimation of Environmental Distribution and Partitioning (e.g., Air, Water, Soil, Sediment)

Specific data regarding the environmental distribution, partitioning coefficients (such as Kow or Koc), and fate modeling for this compound are not available in the provided results. Consequently, a data table on its distribution across environmental compartments cannot be created.

Degradation Half-Lives and Environmental Persistence Parameters (P-factors)

Due to the lack of specific data for this compound, the requested article focusing solely on this compound cannot be generated at this time.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Organic Molecules

In the field of organic synthesis, intermediates are crucial molecules that act as stepping stones in the construction of more complex chemical structures. arborpharmchem.com The unique arrangement of functional groups in 2,3-Dibromopropyl benzoate (B1203000) makes it a versatile intermediate for creating intricate organic molecules.

Precursor for Bromine-Containing Scaffolds in Organic Synthesis

The presence of vicinal dibromides (bromine atoms on adjacent carbons) on the propyl chain is the key feature that establishes 2,3-Dibromopropyl benzoate as a valuable precursor. These bromine atoms are effective leaving groups, enabling a variety of substitution and elimination reactions. This reactivity allows chemists to transform the simple propyl chain into more complex, functionalized scaffolds that retain bromine atoms. Brominated organic compounds are important intermediates in their own right, often used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. google.com

The synthetic utility of the 2,3-dibromopropyl group is demonstrated in related molecules. For instance, N-(2,3-dibromopropyl)amines can be readily converted into other synthetically useful molecules like N-(2-bromo-2-propenyl)amines. acs.org This transformation highlights how the dibrominated structure serves as a latent double bond, which can be revealed under specific reaction conditions. This strategic use of the dibromo-moiety makes this compound a promising starting material for generating diverse molecular frameworks for research in medicinal and agrochemical fields. acs.org

Building Block in Multi-Step Organic Syntheses

Organic building blocks are relatively simple molecules that can be assembled in a modular fashion to create larger, more complex target structures. sigmaaldrich.com this compound fits this description perfectly, serving as a building block that can introduce the benzoyloxypropyl unit into a molecule. In a multi-step synthesis, the compound can be attached to a larger molecular fragment, and the dibromopropyl group can then be chemically altered in subsequent steps. orgsyn.orgtrine.edu

The transformation of N-(2,3-dibromopropyl)amines in a synthetic sequence that ultimately yields propargylamines is a clear example of this principle. acs.org The initial dibromopropyl structure is not the final desired functionality but an essential intermediate that facilitates subsequent chemical changes. acs.org This step-wise modification is a cornerstone of modern organic synthesis, allowing for precise control over the final molecular architecture. wiley.comorgsyn.org

Table 1: Potential Synthetic Transformations of the 2,3-Dibromopropyl Moiety

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Elimination | Zinc dust, Sodium iodide | Alkene (C=C) | Formation of allyl benzoate derivatives |

| Substitution | Sodium azide (B81097) (NaN₃) | Diazide | Precursor for diamines or triazoles |

| Substitution | Sodium cyanide (NaCN) | Dinitrile | Precursor for dicarboxylic acids or diamines |

| Substitution | Thiolates (R-S⁻) | Dithioether | Introduction of sulfur-containing moieties |

Incorporation into Polymeric Architectures

The functional groups within this compound also allow for its integration into polymers, either as a fundamental repeating unit or as a modification to an existing polymer chain.

Monomer or Co-Monomer in Polymer Synthesis

While the direct polymerization of this compound is not extensively documented, structurally analogous compounds are well-known in polymer science. Specifically, acrylate (B77674) derivatives such as 2,3-dibromopropyl (meth)acrylate are used as monomers or co-monomers in polymerization reactions. alljournals.cnepo.org In a co-polymerization, this monomer is mixed with other monomers to create a polymer chain that incorporates the 2,3-dibromopropyl functionality at intervals along the backbone. This method is a direct way to imbue the final polymer with the properties associated with the dibrominated structure, such as increased density or flame resistance.

Table 2: Research on Polymerization of Related Brominated Monomers

| Monomer | Polymerization Method | Result | Reference |

|---|---|---|---|

| 2,3-dibromopropyl (meth)acrylate | Radical Polymerization | Synthesis of copolymers containing the dibromopropyl group. | alljournals.cnepo.org |

Grafting onto Polymer Chains for Specific Functionalization

Grafting is a technique used to attach molecules as side chains onto a main polymer backbone, thereby modifying the polymer's properties. surfchem.dkresearchgate.net this compound can be utilized in "grafting onto" strategies. nih.gov In this approach, the benzoate or bromine functionalities could serve as reactive handles to covalently bond the molecule to a pre-existing polymer. This process functionalizes the surface or bulk of a material, tailoring its properties for specific applications. For example, research has shown that bromine end-groups on polymer chains can be used to initiate further polymerization, creating complex polymer brush structures on surfaces like nanoparticles. mdpi.com Similarly, click chemistry has been used to attach molecules like propargyl benzoate to polymer backbones with high efficiency. nih.gov

Design of Novel Organic Materials with Specific Structural Features

The most significant application for this compound in materials science is likely in the design of novel organic materials where its specific structural features—namely the high bromine content—are exploited. Brominated compounds have long been used as flame retardants in a wide array of consumer and industrial products. researchgate.net The bromine atoms interfere with the chemistry of combustion in the gas phase, acting as radical traps that quench the fire.

Several compounds with a structural resemblance to this compound are known flame retardants. This suggests that this compound itself, or polymers derived from it, could be effective flame-retardant materials. unibo.it The design of such materials involves leveraging the 2,3-dibromopropyl moiety as a key building block to achieve high levels of bromine loading in the final product.

Table 3: Related Brominated Compounds and Their Material Applications

| Compound Name | CAS Number | Primary Application | Reference |

|---|---|---|---|

| Tris(2,3-dibromopropyl) isocyanurate (TBC) | 52434-90-9 | Flame Retardant | researchgate.net |

| 2,3-Dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | 35109-60-5 | Novel Flame Retardant | au.dkacs.org |

| Bis(2,3-dibromopropyl ether) of Tetrabromobisphenol A | 21850-44-2 | Flame Retardant | nih.gov |

Contribution to Optical or Electronic Properties through Structural Modification

Direct research investigating the specific contributions of this compound to the optical or electronic properties of materials through structural modification is not extensively documented in publicly available scientific literature. Theoretical and computational studies focusing solely on this compound's potential in these areas are similarly scarce. researchgate.netresearchgate.net

However, the broader field of materials science often explores compounds containing similar structural motifs. For instance, research into organic materials for optoelectronic applications frequently involves complex molecules that incorporate brominated functional groups to tune their electronic and photophysical properties. exaly.comresearchgate.net Studies have been conducted on the photonic and optoelectronic characteristics of complex coumarin (B35378) derivatives that contain a 2,3-dibromopropyl group. researchgate.netfrontiersin.org These investigations, while not directly involving this compound, highlight a general strategy in materials chemistry where halogenated organic moieties are used to influence the electronic structure and, consequently, the optical behavior of larger, more complex molecules. researchgate.netdntb.gov.ua The synthesis of optically active polymers, for example, often relies on the polymerization of monomers with specific chiral side groups, a role that derivatives of this compound could theoretically play, although specific examples are not currently documented. kpi.uarsc.org

Analytical Methodologies for Environmental and Research Sample Analysis of 2,3 Dibromopropyl Benzoate

Mass Spectrometric Detection and Quantification

There is a notable absence of specific research detailing the mass spectrometric behavior of 2,3-dibromopropyl benzoate (B1203000). General principles of mass spectrometry would apply, but without experimental data, fragmentation patterns, and optimal ionization conditions, a specific methodology cannot be described.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

No specific HRMS or MS/MS methods or studies for 2,3-dibromopropyl benzoate were identified. For related brominated flame retardants, these techniques are crucial for achieving the selectivity and sensitivity needed for trace analysis in complex matrices. HRMS allows for the determination of the exact mass of the molecule and its fragments, aiding in unambiguous identification, while MS/MS provides structural information and reduces matrix interference by monitoring specific fragmentation transitions. However, no such specific transitions or exact mass measurements have been published for this compound.

Electron Capture Negative Ionization (ECNI) for Brominated Compounds

Electron Capture Negative Ionization (ECNI) is a highly sensitive ionization technique for electrophilic compounds like brominated substances. It typically results in the formation of bromide ions ([Br]⁻) or molecular anions, providing high selectivity. While this technique is extensively used for other brominated flame retardants, no literature was found that applies ECNI specifically to the analysis of this compound.

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution is a powerful technique for accurate quantification that corrects for matrix effects and variations in instrument response. This method requires a stable, isotopically labeled internal standard of the target analyte. A search for a commercially available or synthetically described isotopically labeled this compound standard yielded no results, indicating that isotope dilution methods for this specific compound are not established.

Method Validation and Quality Assurance/Quality Control in Analytical Procedures

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. This involves evaluating parameters such as linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness. Quality assurance and quality control (QA/QC) procedures, including the use of blanks, spikes, and reference materials, ensure the reliability of the data. Without established analytical methods for this compound, there are no corresponding validation studies or specific QA/QC protocols reported in the literature.

Future Research Directions and Emerging Trends in 2,3 Dibromopropyl Benzoate Studies

Exploration of Sustainable Synthetic Pathways for 2,3-Dibromopropyl Benzoate (B1203000)

The conventional synthesis of alkyl benzoates, such as 2,3-Dibromopropyl benzoate, typically involves Fischer esterification, which often relies on catalysts like sulfuric acid that can generate significant acidic waste. researchgate.net Future research is focused on developing more sustainable and environmentally benign synthetic routes.

Key areas of exploration include:

Green Catalysis: The use of recyclable, heterogeneous, or enzyme-based catalysts presents a promising alternative. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been shown to be a reusable catalyst for the acylation of alcohols. organic-chemistry.org Similarly, enzyme-catalyzed synthesis, such as using lipase (B570770) from Candida rugosa or immobilized esterase from Bacillus subtilis, offers a biotechnological route that can reduce energy consumption and avoid toxic waste. researchgate.net

Multicomponent Reactions (MCRs): MCRs are efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, enhancing atom economy and procedural simplicity. researchgate.net Developing an MCR strategy for this compound could streamline its production.

Alternative Reaction Conditions: Research into innovative reaction conditions, such as the use of microwave irradiation in enzymatic transesterification, has been shown to achieve high conversion rates in shorter times. researchgate.net Applying such technologies to the synthesis of this compound could improve efficiency.

Sustainable Feedstocks: The synthesis of alkyl benzoates can be made more sustainable by using raw materials from renewable sources. acs.org For this compound, this would involve the sourcing of benzoic acid and 2,3-dibromopropanol from sustainable feedstocks where possible. However, the production of precursor materials can have its own environmental impact; for example, some fatty alcohols used in ester production are derived from palm oil, the cultivation of which is linked to deforestation. commonshare.com

A comparison of potential synthetic methods is outlined in the table below.

| Synthetic Method | Catalyst/Conditions | Advantages | Challenges |

| Traditional Esterification | Sulfuric Acid | Well-established, effective | Generates hazardous acidic waste researchgate.net |

| Green Catalysis | Recyclable catalysts (e.g., DMAP·HCl) organic-chemistry.org | Reduced waste, catalyst reusability | May require specific reaction conditions |

| Enzymatic Synthesis | Lipases, Esterases researchgate.net | High selectivity, mild conditions, biodegradable | Lower reaction rates, enzyme stability |

| Microwave-Assisted Synthesis | Microwave Reactor | Faster reactions, high conversion researchgate.net | Specialized equipment required |

| Multicomponent Reactions | Metal catalysts | High atom economy, operational simplicity researchgate.net | Requires development of a specific MCR pathway |

This table is generated based on data from existing research on alkyl benzoate synthesis.

Investigation of Novel Reactivity and Catalysis with the this compound Scaffold

The unique structure of this compound, featuring both a benzoate moiety and a vicinal dibromide, suggests potential for novel applications in catalysis and synthetic chemistry.

Benzoate as a Catalytic Moiety: Recent studies have demonstrated that benzoyl groups can function as highly efficient photosensitizing catalysts. rsc.org In combination with reagents like SelectFluor, they can enable the direct, visible-light-powered fluorination of unactivated C(sp³)–H bonds. This opens an avenue to investigate whether the benzoate portion of this compound could exhibit similar photocatalytic activity, potentially influencing reactions on the alkyl chain or other molecules. rsc.org

Reactivity of the Dibromoalkyl Chain: The 1,2-dibromoethane (B42909) motif is a classic functional group known for participation in elimination, substitution, and cyclization reactions. Future studies could explore its reactivity within the benzoate ester framework, potentially leading to the synthesis of novel alkenes, diols, or heterocyclic compounds.

Transition Metal-Catalyzed Reactions: Research on other halogenated benzoates has shown potential for nickel-catalyzed cross-coupling reactions. nih.gov For example, 2,2-difluorovinyl benzoates undergo regioselective C(vinyl)–O(benzoate) bond activation. Investigating the behavior of this compound in the presence of transition metal catalysts (e.g., Palladium, Nickel, Copper) could unveil new synthetic transformations, such as C-C or C-heteroatom bond formations.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Environmental Compartments

As a brominated organic compound, this compound falls into a category of substances that are often subject to environmental monitoring due to concerns about persistence and bioaccumulation. frontiersin.orgmdpi.com The development of advanced analytical methods is crucial for detecting and quantifying this compound at trace levels in complex matrices like soil, water, sediment, and biota. mdpi.com

Future research in this area will likely focus on:

High-Throughput Methods: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being developed for multi-analyte analysis of emerging organic pollutants in unconventional matrices. uniroma1.it

Enhanced Sensitivity and Selectivity: The primary analytical tools for brominated flame retardants (BFRs) are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). mdpi.comnih.gov Future work will aim to optimize these methods, including the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), to improve detection limits and minimize matrix interference. frontiersin.orgmdpi.com

Innovative Sample Preparation: Effective sample extraction and clean-up are critical for accurate analysis. nih.gov Research is ongoing into novel microextraction techniques, such as solid-phase microextraction (SPME) and the use of advanced sorbents like carbonaceous materials or ferrofluids, to pre-concentrate analytes from environmental samples. uniroma1.it

| Analytical Technique | Common Application | Key Advantages | Reference |

| GC-MS/MS | Analysis of volatile & semi-volatile BFRs | High sensitivity and selectivity | mdpi.com |

| LC-MS/MS | Analysis of less volatile & polar BFRs | Suitable for a wide range of compound polarities | mdpi.com |

| HRMS | Identification of unknown compounds & metabolites | High mass accuracy, structural elucidation | mdpi.com |

| QuEChERS | Sample preparation for multi-residue analysis | Fast, simple, and requires less solvent | uniroma1.it |

| SPME | Microextraction for trace analysis | Solvent-free, integrates sampling & pre-concentration | mdpi.com |

This table summarizes advanced analytical techniques applicable to the analysis of brominated organic compounds.

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

Combining computational chemistry with experimental analysis provides powerful insights into molecular structure, properties, and reactivity. For this compound, this integrated approach can elucidate fundamental characteristics.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a cost-effective tool for exploring the structural and electronic properties of molecules. scispace.com DFT studies can be used to optimize the molecular geometry of this compound, predict its vibrational spectra (IR and Raman), and analyze its frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and kinetic stability. scispace.comcompchemday.orgue.edu.pk

Spectroscopic Analysis: Experimental techniques such as NMR, FT-IR, and UV-Vis spectroscopy provide real-world data that can be compared with computational predictions to validate the theoretical models. acs.org

Mechanistic Studies: By modeling reaction pathways and transition states using DFT, researchers can gain a deeper understanding of the mechanisms underlying the synthesis and reactivity of this compound. This is particularly valuable for designing novel catalytic processes or predicting degradation pathways. nih.gov For instance, DFT calculations were used to support a proposed mechanism involving the oxidative addition of a benzoate to a Ni(0) complex in cross-coupling reactions. nih.gov

Potential for Bio-inspired or Environmentally Benign Chemical Design Incorporating Benzoate and Brominated Alkyl Moieties

Growing environmental concerns have spurred research into the design of chemicals that are effective for their intended purpose but have a reduced environmental footprint. This involves considering properties like persistence, bioaccumulation, and toxicity (PBT) early in the design process. mdpi.com

Future research in this domain could explore:

Nature-Inspired Design: Sessile marine organisms produce a variety of metabolites to prevent biofouling, and these natural products can inspire the synthesis of less toxic and biodegradable alternatives to conventional biocides. nih.gov The design of synthetic analogs based on natural molecules allows for the optimization of chemical structures to enhance desired properties while minimizing environmental harm. nih.gov

Designing for Degradability: An important principle of green chemistry is designing molecules that degrade into harmless substances after their functional life. By incorporating specific functional groups or structural features (e.g., ester linkages that are susceptible to hydrolysis), it may be possible to design new brominated compounds or benzoates that are less persistent in the environment.

Biomimetic Catalysis: Nature offers highly efficient and selective catalysts in the form of enzymes. Designing synthetic catalysts that mimic the active sites and functions of enzymes is a major goal of bio-inspired chemistry. nih.gov Framework materials, such as metal-organic frameworks (MOFs), can be engineered to create "bio-inspired" catalytic environments. nih.gov This could lead to the development of novel catalysts for the synthesis or transformation of molecules like this compound in an environmentally friendly manner. researchgate.net

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Dibromopropyl benzoate with high purity?

- Methodological Answer : Bromination of propanol derivatives followed by esterification with benzoic acid is a common approach. For example, bromination of allyl alcohol analogs (e.g., 2,3-Dibromo-1-propanol, CAS 96-13-9) using HBr or PBr₃ can yield dibrominated intermediates, which are then esterified with benzoyl chloride under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H NMR (δ 4.2–4.5 ppm for dibromopropyl protons; δ 7.4–8.1 ppm for aromatic protons) and C NMR (C-Br signals at ~30–40 ppm) confirm structural integrity .

- Mass Spectrometry : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) identifies molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, referencing benzoate analogs like parabens .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols .

- Waste Management : Collect halogenated waste separately in designated containers for incineration or specialized treatment to prevent environmental release .